molecular formula C23H25N3O4 B2705971 N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-27-9

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2705971
CAS No.: 900002-27-9
M. Wt: 407.47
InChI Key: ZBPRMCRTZVMWLN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number: 899750-52-8) is a chemical compound with the molecular formula C 23 H 25 N 3 O 4 and a molecular weight of 407.5 g/mol [ citation:1 ]. This compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry that is of significant interest in oncology research [ citation:3 ]. Recent scientific literature highlights that structurally related pyrrolo[1,2-a]pyrazine derivatives demonstrate promising in vitro antiproliferative activity against various human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast cancer models [ citation:3 ]. The mechanism of action for this class of compounds may involve the induction of apoptosis (programmed cell death) and cell cycle arrest, as evidenced by studies on similar molecules [ citation:3 ]. Researchers can utilize this compound as a key chemical building block or pharmacological probe to investigate new therapeutic pathways and structure-activity relationships (SAR). Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human or animal consumption.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-18-9-6-16(7-10-18)22-19-5-4-12-25(19)13-14-26(22)23(27)24-17-8-11-20(29-2)21(15-17)30-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRMCRTZVMWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the dihydropyrrolo[1,2-a]pyrazine core through condensation reactions involving appropriate phenolic derivatives and carboxylic acids. Recent advancements in green chemistry have promoted solvent-free methods for synthesizing similar compounds, enhancing yield and reducing environmental impact .

Table 1: Summary of Synthetic Methods

MethodologyYield (%)Conditions
Solvent-free grinding92%Ambient temperature
Recrystallization from ethanol83%Room temperature

Antimicrobial Properties

Recent studies have demonstrated that derivatives of the dihydropyrrolo[1,2-a]pyrazine scaffold exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged significantly, with some compounds exhibiting MICs comparable to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3216
Compound B6464
This compoundTBD

Neuropharmacological Activity

The compound has also been investigated for its effects on the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. Research indicates that modifications to the dihydropyrrolo[1,2-a]pyrazine core can enhance the selectivity and potency of these compounds as positive allosteric modulators of NMDARs. This activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Studies

A significant study focused on the evaluation of various dihydropyrrolo[1,2-a]pyrazine derivatives demonstrated their efficacy in modulating NMDAR activity. The results indicated that specific substitutions on the phenyl rings could lead to improved binding affinity and selectivity towards GluN2C/D subtypes of NMDARs, which are implicated in various neurodegenerative conditions .

Table 3: Neuropharmacological Effects

CompoundPotency (pEC50)Maximal Potentiation (%)
Prototype A6.5150
This compoundTBD

Scientific Research Applications

Molecular Formula

  • C : 23
  • H : 22
  • N : 2
  • O : 4

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways critical for tumor growth and survival.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

  • Polymer Synthesis : Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
  • Coatings and Films : The compound's stability and functional characteristics make it suitable for developing protective coatings that can resist environmental degradation.

Biological Research

The biological implications of this compound are significant:

  • Enzyme Inhibition Studies : Investigations into its interaction with various enzymes have revealed potential inhibitory effects that could lead to new therapeutic strategies for diseases involving enzyme dysregulation.
  • Receptor Binding Studies : The compound's ability to bind to specific receptors suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders.

Anticancer Activity Case Study

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .

Antimicrobial Efficacy Case Study

A recent study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems and Substituent Effects

(a) Pyrrolo-Thiazolo-Pyrimidine Derivatives (Compounds 6, 7, 8, 9)
  • Structural Similarities : Compounds 6 and 7 () share methoxyphenyl substituents and fused heterocyclic systems (pyrrolo-thiazolo-pyrimidine). These systems exhibit enhanced aromatic stacking capabilities compared to the dihydropyrrolo-pyrazine core of the target compound.
  • Synthetic Routes: Compound 7 is synthesized via reaction with phenylisothiocyanate, while the target compound’s synthesis would likely involve carboxamide coupling steps.
(b) Tetrahydroimidazo[1,2-a]pyridine Derivatives (Compound 1l)
  • Core Differences : The tetrahydroimidazo[1,2-a]pyridine core in 1l () introduces a saturated imidazole ring, reducing planarity compared to the dihydropyrrolo-pyrazine system. This difference may impact solubility and membrane permeability.
  • Physical Properties : Compound 1l has a melting point of 243–245°C and a moderate yield (51%), suggesting that the target compound might exhibit similar thermal stability but require optimized synthetic protocols for higher efficiency .

Carboxamide-Functionalized Analogs

(a) N-Substituted Pyrazolo[3,4-d]pyrimidines ()
  • Substituent Effects : Derivatives like 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () highlight the role of methoxy groups in modulating electronic properties. The electron-donating methoxy groups in the target compound may similarly enhance nucleophilic aromatic substitution reactivity .
  • Biological Relevance : Pyrazolo[3,4-d]pyrimidine analogs are often explored as kinase inhibitors, suggesting that the target compound’s carboxamide group could be tailored for analogous therapeutic applications .
(b) Pyrido-Pyrrolo-Pyrimidine Carboxamides ()
  • Example : N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900887-75-4) shares a carboxamide group and methoxy substituent. The isopropylphenyl group in this analog increases hydrophobicity, whereas the target compound’s 3,4-dimethoxyphenyl group may improve solubility and hydrogen-bonding capacity .

Data Tables

Table 2: Spectroscopic Data Comparison
Compound Key NMR Shifts (δ, ppm) IR Absorptions (cm⁻¹) MS Data (m/z)
Target Compound Not reported Not reported Not reported
Compound 1l () 1H NMR: 1.35 (t, 3H), 4.35 (q, 2H), 7.60 (d, 2H) 2210 (C≡N), 1720 (C=O) HRMS: 534.1523 [M+H]+
Compound 7 () 1H NMR: 3.85 (s, 3H, OCH3), 7.25–7.80 (m, aromatic) 1680 (C=O), 1590 (C=N) MS: 678 [M]+

Key Research Findings

  • Synthetic Flexibility : Analogs like Compound 8 () demonstrate the feasibility of post-functionalization via heterocyclization, a strategy applicable to the target compound for introducing diversity at the carboxamide position .
  • Limitations : Direct comparisons are constrained by the absence of target-specific data; further experimental validation is required to confirm reactivity and bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. A common approach for similar pyrrolo-pyrazine derivatives includes:

  • Step 1 : Condensation of substituted anilines with α-chloroacetamides or ketones under basic conditions to form the pyrrolo-pyrazine core .
  • Step 2 : N-arylation or carboxamide coupling using reagents like EDCI/HOBt or DCC to introduce the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups .
  • Key Considerations : Optimize reaction temperature (e.g., 0°C to room temperature) and solvent (e.g., dry THF or acetonitrile) to minimize O-substitution byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Assign methoxy protons (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The dihydropyrrolo-pyrazine moiety typically shows characteristic splitting patterns for non-equivalent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error. For example, a calculated mass of ~450.2 g/mol requires experimental validation .
  • IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and secondary amine (N-H) bands at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) for this compound be resolved?

  • Troubleshooting Strategy :

  • Purity Check : Recrystallize from isopropyl alcohol or perform column chromatography (silica gel, hexane/EtOAc gradient) to remove impurities .
  • Isotopic Pattern Analysis : Use HRMS to distinguish between isobaric interferences and confirm molecular formula .
  • DFT Calculations : Compare experimental NMR shifts with theoretical predictions (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

  • Approaches :

  • Chiral Auxiliaries : Use enantiopure amines or alcohols during cyclization steps to induce stereoselectivity in the pyrrolo-pyrazine core .
  • Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cross-coupling or organocatalysts (e.g., proline derivatives) for enantiocontrol .
  • Chiral HPLC : Validate enantiopurity using columns like Chiralpak AD-H with hexane/IPA mobile phase .

Q. How does the substitution pattern (e.g., methoxy groups) influence the compound’s electronic properties and reactivity?

  • Computational Insights :

  • Perform Hammett analysis to correlate substituent effects (σ values) with reaction rates in nucleophilic/electrophilic substitutions.
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, methoxy groups at 3,4-positions may increase electron density in the aryl ring, altering reactivity .

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